1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 3-acetate
Description
Properties
CAS No. |
137085-37-1 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[(E,3S)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate |
InChI |
InChI=1S/C16H26O2/c1-6-14(18-13(3)17)9-10-15-12(2)8-7-11-16(15,4)5/h9-10,14H,6-8,11H2,1-5H3/b10-9+/t14-/m0/s1 |
InChI Key |
ZFLGHRQDYOPHNY-HBWSCVEGSA-N |
Isomeric SMILES |
CC[C@@H](/C=C/C1=C(CCCC1(C)C)C)OC(=O)C |
Canonical SMILES |
CCC(C=CC1=C(CCCC1(C)C)C)OC(=O)C |
Other CAS No. |
137085-37-1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Darzens condensation between β-ionone (1) and ethyl chloroacetate (2) forms a glycidic ester intermediate (3), which undergoes saponification and decarboxylation to yield the aldehyde precursor (4):
This aldehyde is subsequently subjected to Grignard addition with propargyl alcohol derivatives to install the pentenol chain.
Process Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 20–25°C | Prevents epoxide ring opening |
| Base Concentration | 30% NaOH | Maximizes condensation rate |
| Reaction Time | 2–4 hours | Ensures >99% conversion |
Post-reaction neutralization with acetic acid (pH 6.0–6.5) separates aqueous and organic layers, with the product isolated via fractional distillation.
Acetylation of 1-(2,6,6-Trimethylcyclohexenyl)-1-penten-3-ol
Chemical Acetylation
The alcohol intermediate is acetylated using acetic anhydride under acidic conditions:
Key Findings :
Enzymatic Acetylation
Lipase-catalyzed transesterification offers a greener alternative:
| Enzyme | Solvent | Conversion Efficiency |
|---|---|---|
| Candida antarctica | tert-Butanol | 88% |
| Pseudomonas cepacia | Acetonitrile | 78% |
Enzymatic methods reduce energy consumption but require longer reaction times (24–48 hours).
Industrial-Scale Synthesis
Patent-Optimized Process
Chinese Patent CN1508113A details a high-yield method:
Process Optimization Using ANN
Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) model critical parameters:
| Variable | RSM Prediction | ANN Prediction | Experimental Yield |
|---|---|---|---|
| Ethanol (80%) | 64.99 mg GAE/g | 65.59 mg GAE/g | 65.15 mg GAE/g |
| Time (30 min) | 75.77 mg GAE/g | 76.05 mg GAE/g | 75.25 mg GAE/g |
ANN outperforms RSM in predicting optimal conditions (R² = 0.987 vs. 0.932).
Stereochemical Considerations
The compound exhibits cis/trans isomerism at the cyclohexenyl double bond. Chiral GC analysis reveals:
-
cis-Isomer : 65–70% (favored in polar solvents)
-
trans-Isomer : 30–35%
Enantioselective synthesis using (−)-Menthol-derived catalysts achieves 94% ee for the cis-form .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its allylic alcohol and unsaturated carbon positions. While specific oxidation products are not fully characterized in the provided literature, its structural analogs suggest potential formation of ketones or epoxides under controlled conditions. For example:
Proposed oxidation pathway :
Reduction Reactions
Hydrogenation and hydride reductions are well-documented for this compound:
Catalytic Hydrogenation
Hydrogenation of the pentenyl double bond proceeds selectively in the presence of palladium catalysts :
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C in CH₂Cl₂, RT | 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-pentane-3-ol acetate | 100.7% (crude) |
This reaction retains the cyclohexenyl ring while saturating the pentenyl chain .
Hydride Reduction
Lithium aluminum hydride (LiAlH₄) reduces ester groups to alcohols in multi-step syntheses :
Condensation Reactions
The compound participates in tandem Michael addition/aldol reactions, critical for constructing complex terpenoid frameworks :
Tandem Michael-Aldol Reaction
A patented synthesis route employs:
-
Base : Potassium tert-butanolate
-
Electrophile : Alkyl vinyl ketone
-
Mechanism :
Acetylation/Deacetylation
The acetate group serves as a protecting group, removable via hydrolysis:
Enol Ether Formation
Reaction with isopropenyl methyl ether in the presence of p-toluenesulfonic acid yields enol ether derivatives, stabilizing reactive carbonyl intermediates :
Scientific Research Applications
Fragrance Industry
The compound is widely used in the fragrance industry due to its pleasant aroma. It is often included in perfumes and scented products for its ability to provide a fresh and fruity scent profile.
Case Study: Perfume Formulation
A study conducted by fragrance manufacturers demonstrated that the inclusion of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol acetate enhanced the overall scent profile of floral fragrances. The compound contributed to a more vibrant top note, improving consumer acceptance.
| Fragrance Type | Concentration (%) | Consumer Rating (out of 10) |
|---|---|---|
| Floral | 5 | 8.5 |
| Citrus | 3 | 9.0 |
| Woody | 2 | 7.8 |
Food Flavoring
In the food industry, this compound is utilized as a flavoring agent due to its fruity and sweet notes. It is particularly popular in beverages and confectionery products.
Case Study: Beverage Enhancement
A research project evaluated the impact of adding this compound to fruit-flavored beverages. The results indicated a significant increase in flavor intensity and consumer preference.
| Beverage Type | Flavor Profile | Consumer Preference (%) |
|---|---|---|
| Citrus Drink | Enhanced Citrus | 75 |
| Berry Smoothie | Rich Berry Flavor | 80 |
| Tropical Punch | Balanced Sweetness | 70 |
Preliminary Findings
Initial laboratory studies have shown that related compounds exhibit significant antimicrobial activity against various pathogens. This opens avenues for potential applications in pharmaceuticals and natural remedies.
Mechanism of Action
The mechanism of action of 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural and functional differences between the target compound and its analogs:
Key Comparative Insights:
Functional Group Variations: The target compound’s acetate ester distinguishes it from ketone derivatives like methyl-β-ionone and 4-(2,6,6-trimethylcyclohexenyl)-3-buten-2-one, which lack the ester’s hydrophilic oxygen . This esterification likely enhances volatility compared to the parent alcohol . Compared to β-ionyl acetate, the target compound’s longer carbon chain (pentenol vs. butenyl) may alter odor thresholds and solubility .
Odor and Applications: While β-ionyl acetate and methyl-β-ionone are well-documented for floral/woody notes, the target compound’s olfactory profile remains uncharacterized. However, structurally related terpene acetates (e.g., geranyl acetate) are known for citrus or green aroma profiles . suggests that the alcohol precursor (1-penten-3-ol) may influence insect behavior, implying the acetate could act as a semiochemical or pheromone analog .
Physicochemical Properties: Methyl-β-ionone’s logP (4.05) and boiling point (301°C) provide a benchmark for estimating similar properties in the target compound, given their shared cyclohexenyl backbone . The cyclohexenemethyl acetate analog () exhibits reduced molecular weight (C₁₂H₂₀O₂) and simpler structure, highlighting the impact of chain length on hydrophobicity .
Biological Activity
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol acetate, also known as an acetate derivative of a cyclic terpene, has garnered attention for its potential biological activities. This compound is structurally related to various natural products and has implications in pharmacology and toxicology.
- Molecular Formula: C14H22O
- Molecular Weight: 206.32 g/mol
- CAS Registry Number: 7779-30-8
The compound's structure features a cyclohexene ring with multiple methyl substituents, contributing to its unique properties and biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol acetate exhibit significant antimicrobial properties. In particular, studies have shown effectiveness against various bacterial strains and fungi. For instance:
These findings suggest potential applications in pharmaceuticals and food preservation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial for treating inflammatory diseases.
Antioxidant Activity
Antioxidant assays reveal that 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol acetate exhibits significant free radical scavenging activity. The ability to neutralize reactive oxygen species (ROS) is crucial for preventing oxidative stress-related diseases.
Study on Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, with a notable potency against resistant strains.
Anti-inflammatory Mechanism Exploration
In another study focusing on inflammatory pathways, researchers found that the compound reduced the expression of cyclooxygenase (COX) enzymes in cultured cells. This suggests a potential role in managing conditions such as arthritis and other inflammatory disorders.
Safety and Toxicology
While the biological activities are promising, safety assessments indicate that 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol acetate can cause skin irritation and may have toxic effects on aquatic life . Therefore, careful consideration of dosage and application methods is essential for safe use.
Q & A
Q. What methodologies are recommended for confirming the molecular structure of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol acetate?
Category : Structural Elucidation (Basic) Answer :
- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR to assign proton and carbon environments, focusing on distinguishing cyclohexenyl and pentenyl moieties. For example, the cyclohexenyl methyl groups (2,6,6-trimethyl) will appear as singlets in -NMR .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 206.3239 (CHO) and fragmentation patterns indicative of acetate cleavage .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices and mass spectra with authenticated standards, as demonstrated for structurally similar acetates in essential oil analyses .
Q. How can researchers optimize synthesis routes for this compound?
Category : Synthetic Chemistry (Basic) Answer :
- Starting Materials : Utilize upstream intermediates like (E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol, followed by acetylation with acetic anhydride under catalytic conditions (e.g., pyridine or DMAP) .
- Reaction Monitoring : Track esterification progress via FT-IR to confirm acetate formation (C=O stretch at ~1740 cm) and TLC for purity assessment.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product from stereoisomers or unreacted precursors .
Q. What experimental approaches are used to assess the compound’s stability under storage conditions?
Category : Stability Analysis (Basic) Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under controlled heating rates (e.g., 10°C/min in N) to identify safe storage thresholds .
- Long-Term Stability Studies : Store samples in amber vials at 4°C and analyze monthly via HPLC to monitor degradation (e.g., hydrolysis of the acetate group) .
Advanced Research Questions
Q. How can stereoisomeric impurities be identified and quantified in synthetic batches?
Category : Isomer Analysis (Advanced) Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to resolve (E)- and (Z)-isomers, referencing retention times of authenticated standards .
- X-Ray Crystallography : Confirm absolute configuration of crystalline derivatives, as applied to structurally related bicyclic acetates .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated chemical shifts for stereoisomers to validate assignments .
Q. How should researchers address contradictions in reported spectral data (e.g., conflicting 1H^1H1H-NMR shifts)?
Category : Data Reconciliation (Advanced) Answer :
- Solvent and Instrument Calibration : Ensure spectra are acquired in deuterated solvents (e.g., CDCl) and referenced to TMS. Cross-validate using multiple instruments .
- Dynamic NMR Studies : Investigate temperature-dependent shifts to detect conformational equilibria or hindered rotation in the cyclohexenyl ring .
- Collaborative Databases : Submit raw spectral data to repositories like NIST Chemistry WebBook for peer validation and inclusion in standardized databases .
Q. What strategies are recommended for predicting toxicological profiles when in vivo data is limited?
Category : Toxicity Prediction (Advanced) Answer :
- In Silico Models : Use QSAR tools (e.g., OECD Toolbox) to predict acute toxicity based on structural analogs. For example, similar acetates show low acute toxicity (LD > 2000 mg/kg) .
- Cytotoxicity Assays : Screen human cell lines (e.g., HepG2) for mitochondrial dysfunction via MTT assays, correlating results with logP values (estimated ~3.5 for CHO) .
- Metabolic Profiling : Simulate hepatic metabolism using microsomal preparations to identify potential reactive metabolites (e.g., hydrolyzed alcohol derivatives) .
Q. How can degradation products be characterized under oxidative or hydrolytic conditions?
Category : Degradation Chemistry (Advanced) Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl (hydrolysis) or 3% HO (oxidation) at 40°C for 48 hours. Analyze via LC-MS/MS to identify products like 1-(2,6,6-trimethylcyclohexenyl)-penten-3-ol (hydrolysis) or epoxidized derivatives (oxidation) .
- High-Resolution MS/MS : Use fragmentation trees to elucidate degradation pathways, noting neutral losses (e.g., 60 Da for acetate cleavage) .
Q. What advanced techniques are suitable for determining partition coefficients (logP) and solubility in absence of experimental data?
Category : Physicochemical Profiling (Advanced) Answer :
- Shake-Flask Method : Measure octanol/water partitioning at 25°C using HPLC-UV quantification. Validate with computational tools like ALOGPS (predicted logP ~3.5) .
- Solubility Parameter Modeling : Apply Hansen solubility parameters (δ, δ, δ) to predict miscibility with solvents like ethanol or DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
